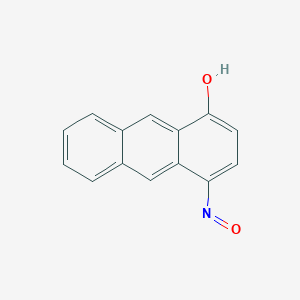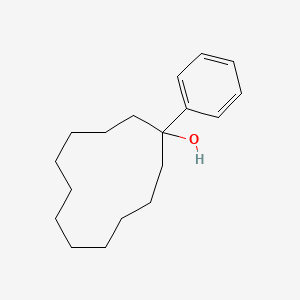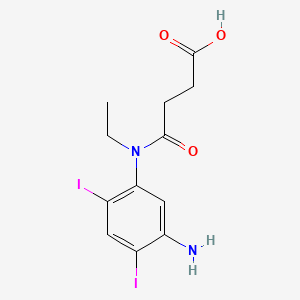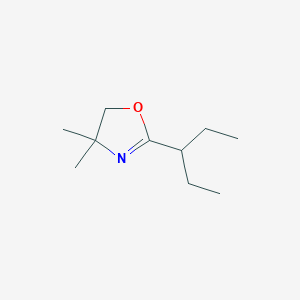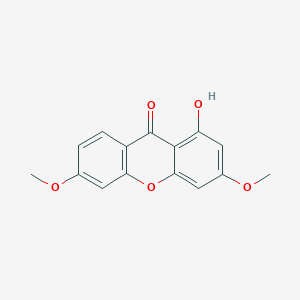
1-Hydroxy-3,6-dimethoxy-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3,6-dimethoxy-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Méthodes De Préparation
The synthesis of 1-Hydroxy-3,6-dimethoxy-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative in the presence of a dehydrating agent like acetic anhydride.
Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative under specific conditions.
Salicylaldehyde Method: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid Method: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial production methods often optimize these synthetic routes to achieve higher yields and purity, employing catalysts and advanced reaction conditions .
Analyse Des Réactions Chimiques
1-Hydroxy-3,6-dimethoxy-xanthen-9-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have significant biological activities.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3,6-dimethoxy-xanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3,6-dimethoxy-xanthen-9-one involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key enzymes like topoisomerase.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
These activities are mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3,6-dimethoxy-xanthen-9-one can be compared with other similar compounds:
Lichexanthone: This compound, also a xanthone derivative, has similar biological activities but differs in its substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,6-Dihydroxy-3,7-dimethoxyxanthone: Another xanthone derivative with unique substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable compound for further exploration and development.
Propriétés
Numéro CAS |
39731-31-2 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1-hydroxy-3,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-3-4-10-12(6-8)20-13-7-9(19-2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3 |
Clé InChI |
QSLRRPCBNMVEHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


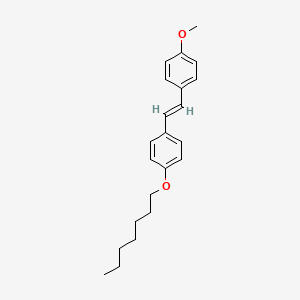

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
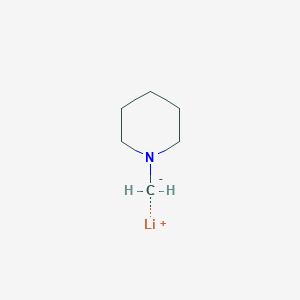
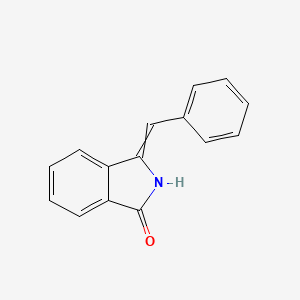
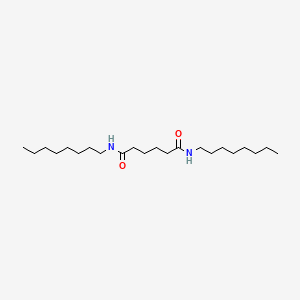
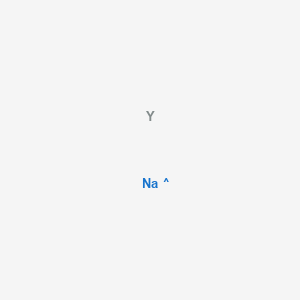
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
